molecular formula C20H19N3OS B5705884 N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5705884
M. Wt: 349.5 g/mol
InChI Key: DDLRTHWHBNRCAH-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a sulfanyl group linked to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-chloro-N-(4-methyl-6-phenylpyrimidin-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Potassium carbonate, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidine derivatives.

    Substitution: Various alkyl or aryl substituted acetamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide exhibit antimicrobial properties. The presence of the pyrimidine moiety is crucial for this activity, as pyrimidine derivatives are often active against a range of bacterial strains. Studies have shown that modifications to the structure can enhance potency against specific pathogens .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines by interfering with critical cellular pathways. The mechanism of action may involve the inhibition of enzymes essential for tumor growth, making it a candidate for further pharmacological development .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.
  • Anticancer Research :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound showed dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylpyrimidin-4-amine: Similar structure but lacks the sulfanyl group.

    N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide: Similar structure with different substituents on the pyrimidine ring.

Uniqueness

N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-benzyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a benzyl group attached to an acetamide moiety, which is further linked to a pyrimidine derivative featuring methyl and phenyl substituents. The molecular formula is C15H16N2OS, and its structure can be represented as follows:

N benzyl 2 4 methyl 6 phenylpyrimidin 2 yl sulfanyl acetamide\text{N benzyl 2 4 methyl 6 phenylpyrimidin 2 yl sulfanyl acetamide}

This configuration is crucial for its interaction with biological targets, particularly due to the presence of the pyrimidine ring, which is known for diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of benzylamine with 2-chloro-N-(4-methyl-6-phenylpyrimidin-2-yl)acetamide in the presence of a base such as potassium carbonate, often performed in dimethylformamide (DMF) at elevated temperatures.

Synthetic Pathway Overview

StepReactantsConditionsProduct
1Benzylamine + 2-chloro-N-(4-methyl-6-phenylpyrimidin-2-yl)acetamideDMF, heatN-benzyl-2-acetamido derivative
2N-benzyl derivative + sulfanylating agentAppropriate solventThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, thus exhibiting potential anticancer activity. The exact molecular pathways are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit moderate to good antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 100–400 µg/mL .
  • Anticonvulsant Properties : Research has shown that derivatives of N-benzyl acetamides display potent anticonvulsant activities. For instance, specific structural modifications have led to compounds with ED50 values comparable to established anticonvulsants like phenytoin .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been recognized for their anti-inflammatory properties. Studies suggest that N-benzyl derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in experimental models .

Case Studies and Research Findings

Recent investigations into the biological activities of related compounds have yielded promising results:

Properties

IUPAC Name

N-benzyl-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-15-12-18(17-10-6-3-7-11-17)23-20(22-15)25-14-19(24)21-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLRTHWHBNRCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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